

1-(Pyridin-4-ylmethyl)piperidin-4-one CAS number 126832-82-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Pyridin-4-ylmethyl)piperidin-4-one

Cat. No.: B165356

[Get Quote](#)

An In-Depth Technical Guide to **1-(Pyridin-4-ylmethyl)piperidin-4-one** (CAS: 126832-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-4-ylmethyl)piperidin-4-one is a heterocyclic organic compound that serves as a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, incorporating both a piperidin-4-one moiety and a pyridinylmethyl group, makes it a versatile intermediate for the synthesis of complex molecules with diverse pharmacological activities. The piperidin-4-one ring is a recognized pharmacophore present in numerous biologically active compounds, while the pyridine group can influence solubility, metabolic stability, and protein-ligand interactions.^{[1][2]} This compound is of particular interest to researchers in the field of targeted protein degradation, where it is classified as a "Protein Degrader Building Block," primarily for its utility in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in modern drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of **1-(Pyridin-4-ylmethyl)piperidin-4-one** are summarized below. While experimental data for some properties are not widely published, predicted values based on its structure provide useful estimates for experimental design.

Physicochemical Properties

Property	Value	Source
CAS Number	126832-82-4	[3]
Molecular Formula	<chem>C11H14N2O</chem>	[3]
Molecular Weight	190.24 g/mol	[3]
Appearance	Not specified (likely off-white to yellow solid)	General
Boiling Point	337.5 ± 27.0 °C (Predicted)	[4]
Density	1.149 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	6.00 ± 0.20 (Predicted)	[4]
Solubility	Expected to have improved aqueous solubility in its hydrochloride salt form. [5]	General
Melting Point	Not reported in available literature.	-

Predicted Spectroscopic Data

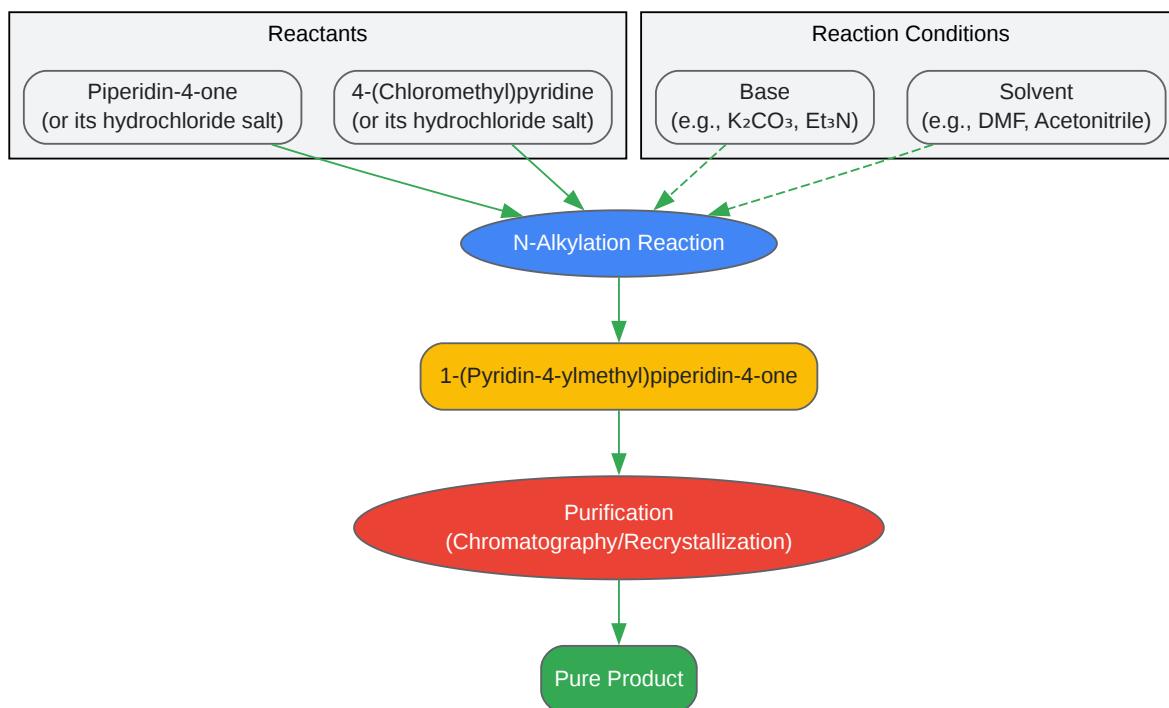
No specific experimental spectra for this compound are publicly available. The following table outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds such as 1-methyl-4-piperidone.

Spectroscopy	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Pyridyl Protons: Signals in the aromatic region (~7.0-8.5 ppm), typically two distinct doublets for the α and β protons.- Methylene Bridge (-CH₂-): A singlet around 3.5-3.7 ppm.- Piperidone Protons: Multiple signals in the aliphatic region (~2.5-3.0 ppm), likely appearing as complex multiplets or triplets corresponding to the two sets of inequivalent methylene groups adjacent to the nitrogen and the carbonyl group.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): A signal in the downfield region, typically >200 ppm.- Pyridyl Carbons: Signals in the aromatic region (~120-150 ppm).- Methylene Bridge (-CH₂-): A signal around 60-65 ppm.- Piperidone Carbons: Aliphatic signals around 40-55 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- C=O Stretch (Ketone): A strong, sharp absorption band around 1710-1725 cm⁻¹.- C-N Stretch (Aliphatic Amine): A medium absorption band around 1100-1250 cm⁻¹.- C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.- C-H Stretches (Aliphatic and Aromatic): Bands in the 2800-3100 cm⁻¹ region.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): Expected at m/z = 190.11.- [M+H]⁺: Expected at m/z = 191.12.- Key Fragmentation Pattern: Likely fragmentation would involve the cleavage of the benzyl-type bond to yield a pyridinylmethyl cation (m/z = 92) and a piperidinone radical, or a piperidinone-derived cation.

Synthesis and Purification

The most common and direct method for the synthesis of **1-(Pyridin-4-ylmethyl)piperidin-4-one** is the N-alkylation of piperidin-4-one with a suitable 4-pyridinylmethyl halide.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(Pyridin-4-ylmethyl)piperidin-4-one**.

Experimental Protocol: N-Alkylation

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

- Piperidin-4-one hydrochloride (1.0 eq)
- 4-(Chloromethyl)pyridine hydrochloride (1.0 eq)
- Potassium carbonate (K_2CO_3) (3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, add piperidin-4-one hydrochloride, 4-(chloromethyl)pyridine hydrochloride, and potassium carbonate.
- Add anhydrous DMF to the flask to create a slurry (a concentration of ~0.5 M with respect to the limiting reagent is typical).
- Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the reaction rate) under an inert atmosphere (e.g., nitrogen).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
- Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with brine to remove residual DMF.
- Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

- The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent.
- Alternatively, the product can be recrystallized from a suitable solvent system like ethanol/ether.

Applications in Drug Discovery and Development

The piperidin-4-one scaffold is a versatile intermediate in medicinal chemistry, known to be a core component of molecules with anticancer, anti-HIV, antimicrobial, and CNS activities.[\[2\]](#)[\[6\]](#)

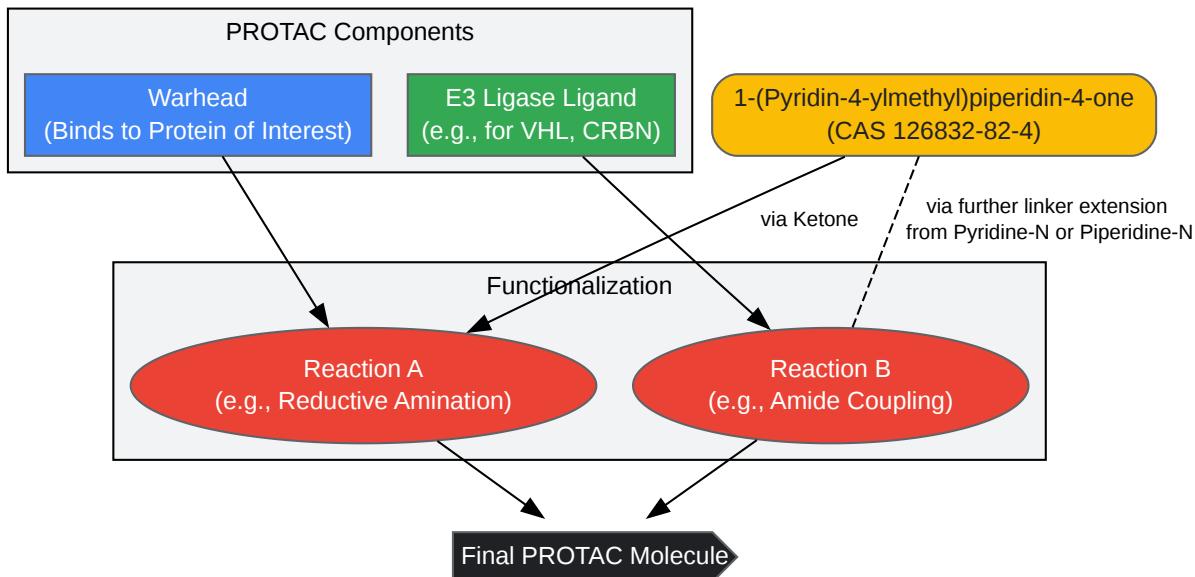
The primary modern application of **1-(Pyridin-4-ylmethyl)piperidin-4-one** is as a structural component in the design of PROTACs.

Role as a PROTAC Building Block

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[\[7\]](#) They consist of three components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is crucial for the efficacy of the PROTAC, as its length, rigidity, and chemical nature dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase) and influence physicochemical properties like solubility and cell permeability.[\[7\]](#)

1-(Pyridin-4-ylmethyl)piperidin-4-one is an ideal building block for constructing these linkers.

The piperidine ring provides a rigid scaffold that can improve the pharmacokinetic profile compared to more flexible alkyl or PEG linkers.



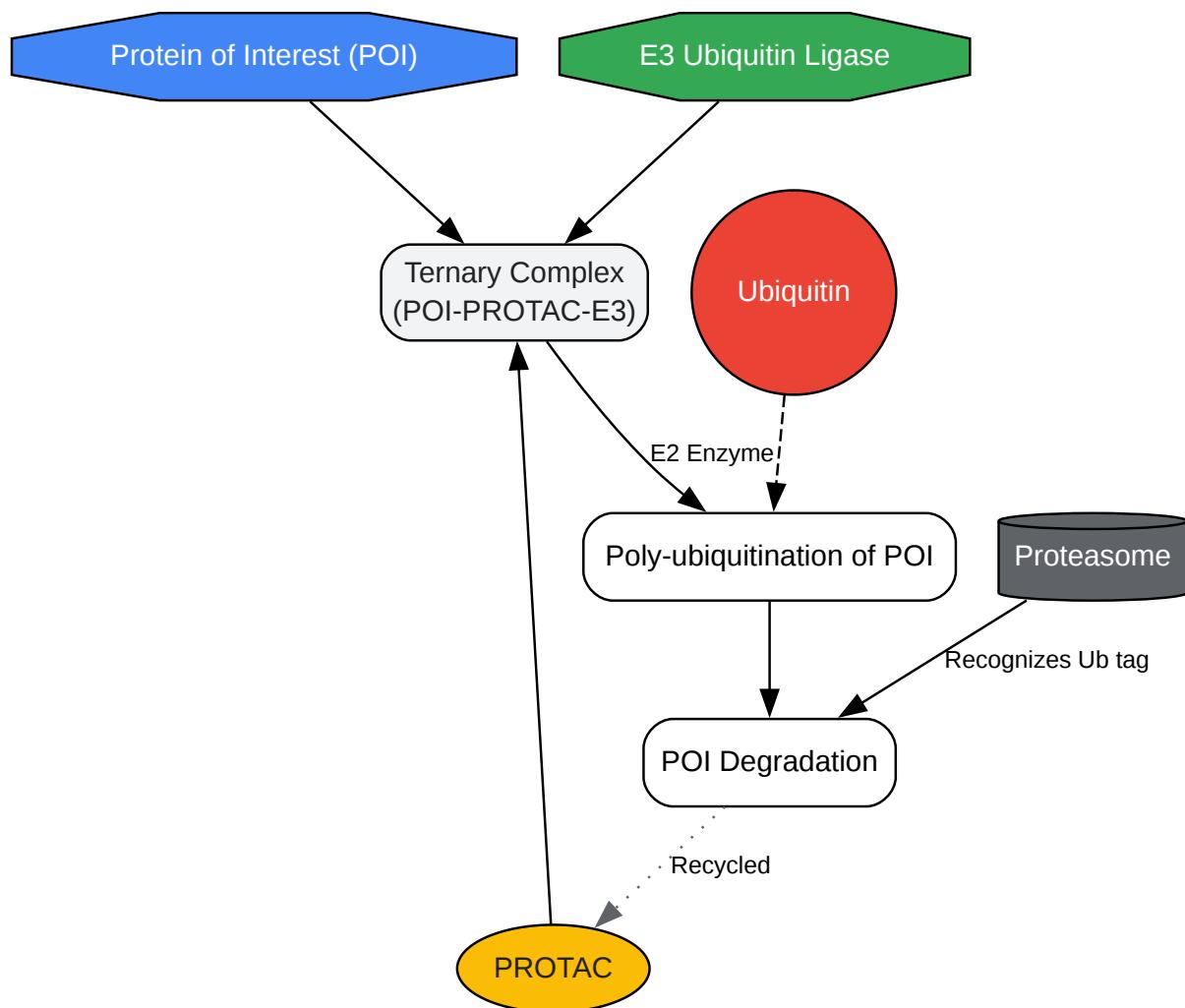
[Click to download full resolution via product page](#)

Caption: Role of the title compound as a central linker scaffold in PROTAC synthesis.

The ketone on the piperidin-4-one can be readily converted to an amine via reductive amination, providing a point of attachment for a "warhead" ligand. The pyridinylmethyl group can be part of the linker chain that is extended and eventually coupled to an E3 ligase ligand. The inclusion of the basic nitrogen atoms in the piperidine and pyridine rings can also enhance the aqueous solubility of the resulting large PROTAC molecule.

General PROTAC Mechanism of Action

To understand the utility of this building block, it is essential to understand the mechanism it facilitates.



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of action for a PROTAC molecule.

Safety and Handling

Based on aggregated GHS data, **1-(Pyridin-4-ylmethyl)piperidin-4-one** is considered hazardous.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
- First Aid:
 - In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
 - In case of contact with skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
 - If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
 - If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS: 126832-82-4) is a key chemical intermediate with significant applications in modern pharmaceutical research. Its bifunctional nature makes it an exceptionally useful building block for creating complex molecular architectures. Its most prominent role is in the rational design of PROTACs, where it can be incorporated as a semi-rigid linker component to modulate the molecule's properties and optimize its protein degradation activity. Researchers and drug development professionals can leverage this compound to accelerate the synthesis of novel therapeutics, particularly in the rapidly

advancing field of targeted protein degradation. Proper handling and safety precautions are essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(Pyridin-4-ylmethyl)piperidin-4-one CAS number 126832-82-4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165356#1-pyridin-4-ylmethyl-piperidin-4-one-cas-number-126832-82-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com